Cas no 227305-67-1 (3-(2-Methoxyethoxy)phenylboronic acid)

3-(2-Methoxyethoxy)phenylboronic acid structure
227305-67-1 structure
商品名:3-(2-Methoxyethoxy)phenylboronic acid
CAS番号:227305-67-1
MF:C9H13BO4
メガワット:196.00812
MDL:MFCD11183195
CID:828766
PubChem ID:18379504

3-(2-Methoxyethoxy)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • (3-(2-Methoxyethoxy)phenyl)boronic acid
    • [3-(2-Methoxyethoxy)phenyl]boronic acid
    • 3-(2-Methoxyethoxy)phenylboronic acid
    • [3-(2-methoxyethoxy)phenyl]boranediol
    • ACMC-209fye
    • AGN-PC-01V8SK
    • ANW-24948
    • CTK4F0045
    • MolPort-011-531-277
    • SureCN6586842
    • SCHEMBL6586842
    • CS-0178748
    • Z381513360
    • MFCD11183195
    • EN300-80749
    • BS-13965
    • DTXSID60593286
    • DB-347447
    • W19067
    • AKOS009319282
    • SY185556
    • 227305-67-1
    • (3-(2-Methoxyethoxy)phenyl)boronicacid
    • MDL: MFCD11183195
    • インチ: InChI=1S/C9H13BO4/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7,11-12H,5-6H2,1H3
    • InChIKey: PHWVCYOXHJROPI-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CC(=CC=C1)OCCOC)(O)O

計算された属性

  • せいみつぶんしりょう: 196.09100
  • どういたいしつりょう: 196.0906891 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.9Ų
  • ぶんしりょう: 196.01

じっけんとくせい

  • PSA: 58.92000
  • LogP: -0.60840

3-(2-Methoxyethoxy)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-80749-0.05g
[3-(2-methoxyethoxy)phenyl]boronic acid
227305-67-1 95.0%
0.05g
$22.0 2025-02-21
eNovation Chemicals LLC
Y1047369-1g
3-(2-Methoxyethoxy)phenylboronic acid
227305-67-1 95%
1g
$155 2024-06-07
TRC
M304323-1g
3-(2-Methoxyethoxy)phenylboronic acid
227305-67-1
1g
$ 310.00 2023-09-07
eNovation Chemicals LLC
D546435-10g
3-(2-Methoxyethoxy)phenylboronic acid
227305-67-1 97%
10g
$500 2023-09-02
Chemenu
CM213318-10g
(3-(2-Methoxyethoxy)phenyl)boronic acid
227305-67-1 96%
10g
$572 2021-08-04
TRC
M304323-500mg
3-(2-Methoxyethoxy)phenylboronic acid
227305-67-1
500mg
$196.00 2023-05-17
eNovation Chemicals LLC
D546435-100g
3-(2-Methoxyethoxy)phenylboronic acid
227305-67-1 97%
100g
$2000 2023-09-02
Enamine
EN300-80749-10.0g
[3-(2-methoxyethoxy)phenyl]boronic acid
227305-67-1 95.0%
10.0g
$475.0 2025-02-21
eNovation Chemicals LLC
Y1047369-5g
3-(2-Methoxyethoxy)phenylboronic acid
227305-67-1 95%
5g
$315 2024-06-07
Enamine
EN300-80749-0.1g
[3-(2-methoxyethoxy)phenyl]boronic acid
227305-67-1 95.0%
0.1g
$34.0 2025-02-21

3-(2-Methoxyethoxy)phenylboronic acid 関連文献

3-(2-Methoxyethoxy)phenylboronic acidに関する追加情報

3-(2-Methoxyethoxy)phenylboronic Acid: A Versatile Compound in Modern Biomedical Research

3-(2-Methoxyethoxy)phenylboronic acid is a key chemical entity with the CAS No. 227305-67-1 designation, widely recognized for its unique molecular architecture and functional versatility. This compound features a phenylboronic acid core functionalized with a 2-methoxyethoxy group, which significantly modulates its reactivity, solubility, and biological activity. The presence of the boronic acid group allows for dynamic interactions with biomolecules, while the methoxyethoxy substituent introduces hydrophilic properties that influence its pharmacokinetic behavior. Recent advancements in synthetic chemistry and medicinal applications have positioned this compound as a critical tool for drug discovery and biomaterial development.

Research published in Advanced Drug Delivery Reviews (2023) highlights the potential of 3-(2-Methoxyethoxy)phenylboronic acid in designing bioactive molecules with enhanced targeting capabilities. The hydroxyl groups in the methoxyethoxy chain enable hydrogen bonding with cellular membranes, facilitating improved cellular uptake. This property has been leveraged in the development of novel antitumor agents, where the compound serves as a scaffold for conjugating therapeutic payloads. A study by Zhang et al. (2023) demonstrated that the 3-(2-Methoxyethoxy)phenylboronic acid derivative exhibited significant cytotoxicity against multidrug-resistant cancer cells, underscoring its role in overcoming treatment resistance.

The structural simplicity of 3-(2-Methoxyethoxy)phenylboronic acid makes it an attractive candidate for chemical modification. Its boronic acid moiety can undergo Suzuki-Miyaura coupling reactions, enabling the synthesis of diverse derivatives with tailored biological activities. A 2023 paper in Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of small-molecule inhibitors targeting protein tyrosine phosphatases (PTPs), which are implicated in various inflammatory diseases. The methoxyethoxy substituent was found to enhance the compound's solubility in aqueous media, a critical factor for oral drug delivery systems.

Recent studies have also explored the use of 3-(2-Methoxyethoxy)phenylboronic acid in materials science applications. A 2023 article in Advanced Materials described its integration into hydrogel matrices for controlled drug release. The hydrophilic nature of the methoxyethoxy group allowed for the formation of cross-linked networks that respond to environmental stimuli, such as pH or temperature changes. This property makes the compound particularly valuable for designing smart drug delivery systems that release therapeutic agents at specific sites within the body.

The synthesis of 3-(2-Methoxyethoxy)phenylboronic acid has been optimized using green chemistry principles, as reported in a 2023 study in Green Chemistry. The researchers employed a catalytic approach using palladium nanoparticles to achieve high yields with minimal byproduct generation. This method not only reduces environmental impact but also aligns with the growing emphasis on sustainable chemical processes in pharmaceutical manufacturing. The ability to synthesize this compound efficiently and selectively is crucial for its large-scale application in biomedical research.

Functionalization of the 3-(2-Methoxyethoxy)phenylboronic acid scaffold has also been explored for its potential in targeting specific biological pathways. A 2023 publication in ACS Chemical Biology demonstrated its utility in designing molecules that selectively inhibit the interaction between integrin receptors and extracellular matrix components. This application is particularly relevant in the treatment of fibrotic diseases, where excessive extracellular matrix deposition is a hallmark. The methoxyethoxy group was shown to enhance the compound's affinity for the target receptor, improving its therapeutic efficacy.

Computational modeling studies have further elucidated the molecular mechanisms underlying the biological activity of 3-(2-Methoxyethoxy)phenylboronic acid. A 2023 study in Journal of Molecular Graphics and Modelling used molecular dynamics simulations to investigate the interactions between the compound and its target proteins. The results revealed that the methoxyethoxy group forms hydrogen bonds with specific amino acid residues, stabilizing the protein-ligand complex. This insight provides a foundation for rational drug design, enabling the optimization of the compound's structure for enhanced potency.

The pharmacokinetic properties of 3-(2-Methoxyethoxy)phenylboronic acid have been evaluated in preclinical models, with promising results. A 2023 study in Drug Metabolism and Disposition reported that the compound exhibits favorable oral bioavailability and a prolonged half-life in vivo. The hydrophilic methoxyethoxy group was found to reduce renal clearance, allowing for sustained therapeutic concentrations. These findings suggest that the compound could be developed into a long-acting therapeutic agent, reducing the frequency of dosing required for chronic conditions.

Moreover, the compound's ability to modulate cellular signaling pathways has been investigated in the context of neurodegenerative diseases. A 2023 paper in Neuropharmacology described its use in inhibiting the aggregation of amyloid-beta proteins, a key pathological feature of Alzheimer's disease. The boronic acid group was shown to interfere with the formation of toxic protein aggregates, while the methoxyethoxy substituent enhanced the compound's solubility in brain tissue. This dual functionality highlights the compound's potential as a multifunctional therapeutic agent.

Despite its promising applications, the development of 3-(2-Methoxyethoxy)phenylboronic acid as a therapeutic agent requires further optimization. A 2023 review in Pharmaceutical Research emphasized the need for in vivo studies to evaluate its safety profile and long-term efficacy. The compound's potential for off-target effects and its metabolic fate in the human body are areas that require detailed investigation. However, the growing body of research on this compound suggests that it will play a significant role in the next generation of biomedical innovations.

In conclusion, 3-(2-Methoxyethoxy)phenylboronic acid represents a versatile platform for the development of advanced therapeutics and biomaterials. Its unique molecular structure and functional groups enable a wide range of applications in drug discovery, materials science, and biological research. As research in this field continues to evolve, the compound is poised to become a key player in addressing some of the most pressing challenges in modern medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:227305-67-1)3-(2-Methoxyethoxy)phenylboronic acid
A1149516
清らかである:99%
はかる:5g
価格 ($):306.0